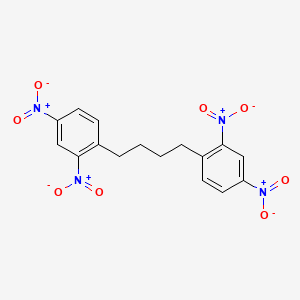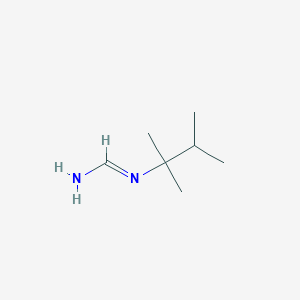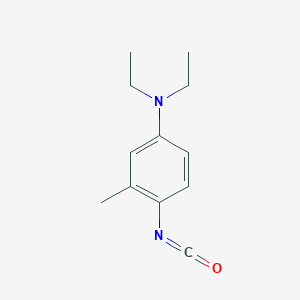
1,4-Dihydro-1,2,3-benzotriazin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is known for its unique structure, which includes a triazine ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,2,3-benzotriazin-4-ol can be synthesized through several methods. One of the classic methods involves the oxidative cyclization of amidrazones. This process typically uses atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Another method involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclizations of the resulting derivatives .
Industrial Production Methods
Industrial production of this compound often involves scaling up the oxidative cyclization process. it is noted that the yield of the product can drop significantly when scaling up to gram quantities, making it challenging to produce large amounts efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-1,2,3-benzotriazin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using atmospheric oxygen in the presence of Pd/C and DBU .
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles to introduce different substituents into the benzotriazine ring .
Major Products Formed
The major products formed from these reactions include various substituted benzotriazines, which can have different electronic and magnetic properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-1,2,3-benzotriazin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-1,2,3-benzotriazin-4-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in spin-π-delocalization, which is crucial for its electronic and magnetic properties. The unpaired electron in the triazine core and aromatic sites plays a significant role in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzotriazine: Similar in structure but lacks the hydroxyl group at the 4-position.
1,2,3-Benzotriazine: Another related compound with a different arrangement of nitrogen atoms in the triazine ring.
1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:
Uniqueness
1,4-Dihydro-1,2,3-benzotriazin-4-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group at the 4-position. This structure imparts distinct electronic and magnetic properties, making it valuable for various applications in materials science and molecular electronics .
Eigenschaften
CAS-Nummer |
91037-99-9 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1,4-dihydro-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4,7,11H,(H,8,9) |
InChI-Schlüssel |
APCRCEHQGDLDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N=NN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)







![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)

![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
